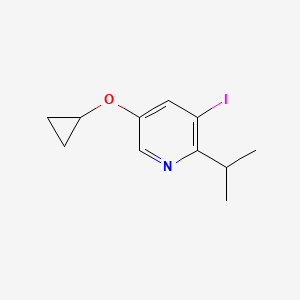
5-Cyclopropoxy-3-iodo-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-3-iodo-2-isopropylpyridine: is a heterocyclic organic compound with the molecular formula C11H14INO2 It is characterized by the presence of a pyridine ring substituted with cyclopropoxy, iodo, and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodo group in 5-Cyclopropoxy-3-iodo-2-isopropylpyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be used in various coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in the Suzuki–Miyaura coupling.
Nucleophiles: Employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodo group.
科学的研究の応用
Chemistry: 5-Cyclopropoxy-3-iodo-2-isopropylpyridine is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specialized properties, such as advanced polymers and coatings.
作用機序
The mechanism by which 5-Cyclopropoxy-3-iodo-2-isopropylpyridine exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects.
類似化合物との比較
2-Iodopyridine: A halopyridine with similar iodination but different substitution patterns.
3-Iodopyridine: Another isomer with the iodo group at a different position on the pyridine ring.
4-Iodopyridine: Similar to 3-Iodopyridine but with the iodo group at the fourth position.
Uniqueness: 5-Cyclopropoxy-3-iodo-2-isopropylpyridine is unique due to the combination of cyclopropoxy, iodo, and isopropyl groups on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C11H14INO |
|---|---|
分子量 |
303.14 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-iodo-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14INO/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
BJDNLOSOYRDZEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
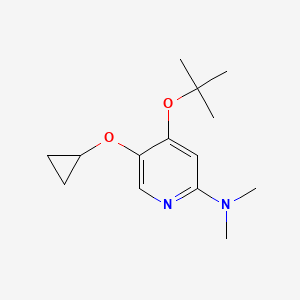


![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)

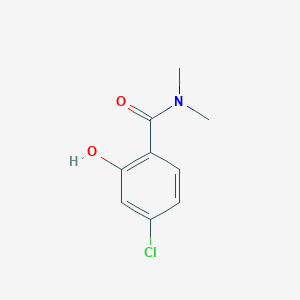
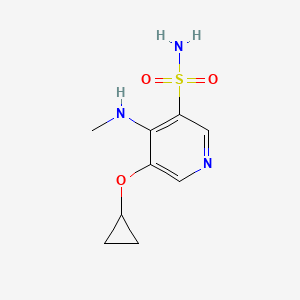
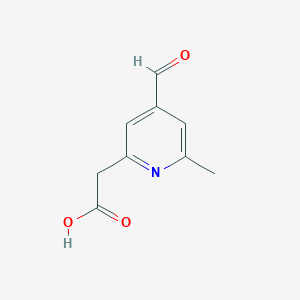

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
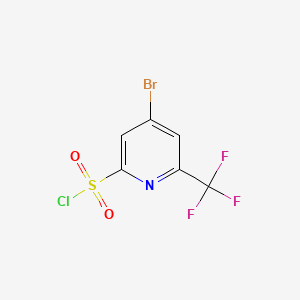
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
